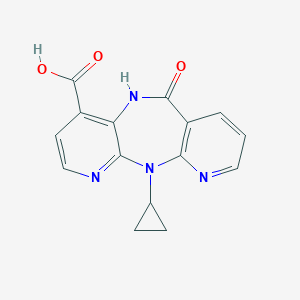

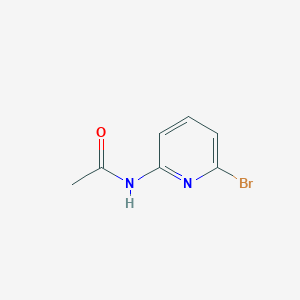

![molecular formula C17H15NO4 B057953 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-09-1](/img/structure/B57953.png)

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Descripción general

Descripción

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (BBO) is a naturally occurring compound found in some plant species, such as the bark of the quinine tree. BBO is a benzoxazinone, a class of compounds known for their antioxidant and anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and its potential use as an anti-inflammatory drug.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound belongs to a broader class of 1,2-oxazines and 1,2-benzoxazines, synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, derived from cyclization of acyl-nitroso compounds. The significance of oxazinium salts as electrophiles in various reactions highlights the versatility of this chemical structure in synthesis processes. This versatility underpins the compound's use in chiral synthesis and as a precursor in numerous chemical reactions (Sainsbury, 1991).

Biological Activities

The derivative's biological activities are similar to those observed in substances like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, exhibiting a wide range of biological functions. These include antimicrobial, antituberculous, and anthelmintic activities, highlighting its potential in pharmaceutical applications for developing new therapies against various diseases (Waisser & Kubicová, 1993).

Potential in Drug Development

The exploration into synthetic utilities of related compounds such as o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo[1,5]diazepines indicates the compound's relevance in developing drugs with varied biological activities. This underscores the potential for creating fluorescent systems, facilitating drug delivery mechanisms, and enhancing pharmaceutical properties through structural modifications (Ibrahim, 2011).

Antimicrobial Scaffold

The structure of benzoxazinoids, including benzoxazines, serves as a promising scaffold for designing antimicrobial compounds. The exploration of this chemical backbone has led to the identification of synthetic derivatives with potent antimicrobial properties, highlighting the compound's utility in addressing microbial resistance and developing new therapeutic agents (de Bruijn et al., 2018).

Propiedades

IUPAC Name |

8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTYAHMRXXVHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610757 | |

| Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869478-09-1 | |

| Record name | 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)